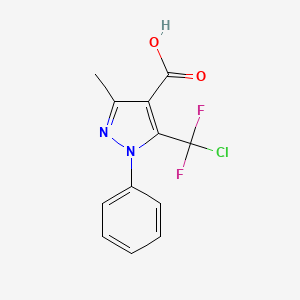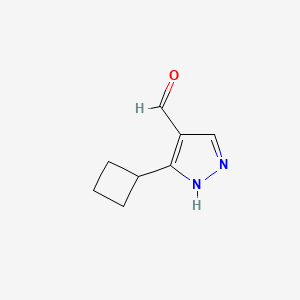![molecular formula C6H14Br2N2 B1473567 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide CAS No. 54581-69-0](/img/structure/B1473567.png)
1,4-Diazabicyclo[2.2.2]octane Dihydrobromide
Descripción general
Descripción
1,4-Diazabicyclo[2.2.2]octane Dihydrobromide is a useful research compound. Its molecular formula is C6H14Br2N2 and its molecular weight is 274 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
1,4-Diazabicyclo[2.2.2]octane Dihydrobromide, also known as DABCO, is a versatile reagent used in a variety of organic transformations . It functions as a nucleophile as well as a base , and it can form complexes with organic compounds containing magnesium, lithium, and zinc .
Mode of Action
DABCO interacts with its targets by acting as a basic organocatalyst . It can participate in a wide array of reactions, including C-H functionalization, formation of hetero-hetero bonds, and rearrangements . It also catalyzes the protection and deprotection of functional groups and the formation of carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by DABCO are numerous due to its versatility as a reagent. It is involved in the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds . It also finds applications in the synthesis of functional groups like isothiocyanate, amide, and ester . Furthermore, DABCO is used in cycloaddition, coupling, aromatic nucleophilic substitution, ring-opening, oxidation, and rearrangement reactions .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The molecular and cellular effects of DABCO’s action are diverse due to its wide range of applications. For example, it is used as a polyurethane catalyst, Balis-Hillman reaction catalyst, complexing ligand, and Lewis base . It also finds use in dye lasers and in mounting samples for fluorescence microscopy .
Action Environment
The action of DABCO can be influenced by environmental factors. For instance, it is hygroscopic and should be stored under inert gas to avoid moisture . It is also known to scavenge free radicals due to fluorochrome excitation of fluorochromes , suggesting that it may be sensitive to light exposure
Análisis Bioquímico
Biochemical Properties
1,4-Diazabicyclo[2.2.2]octane Dihydrobromide plays a significant role in various biochemical reactions. It acts as a nucleophilic catalyst and a Lewis base, facilitating numerous organic transformations. The compound interacts with enzymes such as acetylcholinesterase and proteins involved in signal transduction pathways. These interactions often involve the formation of hydrogen bonds and ionic interactions, which stabilize the transition states of biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival. Additionally, the compound can affect gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting or activating their catalytic functions. The compound also participates in the formation of enzyme-substrate complexes, stabilizing the transition states and lowering the activation energy of biochemical reactions. Furthermore, it can influence gene expression by interacting with DNA-binding proteins and transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade when exposed to moisture and high temperatures. Long-term studies have shown that prolonged exposure to the compound can lead to alterations in cellular function, including changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote cell survival. At high doses, it can exhibit toxic effects, leading to cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the metabolism of various endogenous and exogenous compounds. The compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its solubility and affinity for different cellular components .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications. These localization patterns enable the compound to interact with specific biomolecules and participate in localized biochemical reactions .
Propiedades
IUPAC Name |
1,4-diazabicyclo[2.2.2]octane;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2BrH/c1-2-8-5-3-7(1)4-6-8;;/h1-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPELLQBNVCIHJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCN1CC2.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54581-69-0 | |
| Record name | 1,4-Diazabicyclo[2.2.2]octane Dihydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,4-Diazabicyclo[2.2.2]octane dihydrobromide so sensitive to humidity?
A1: this compound (dabco2HBr) exhibits extreme sensitivity to humidity due to its ability to readily absorb or release water molecules within its crystal structure []. This characteristic leads to the formation of various hydrate forms, including an anhydrate, hemihydrates, and monohydrates.
Q2: How does the water content impact the crystal structure of dabco2HBr?
A2: Changes in the water content of dabco2HBr directly influence its crystal symmetry. While all forms remain polar at ambient pressure, different hydration states lead to distinct polymorphs. For instance, crystallization in dry conditions yields the anhydrate form, while exposure to open air results in polymorphic hemihydrates (dabco2HBr·1/2H2O) and a monohydrate (α-dabco2HBr·H2O) []. Interestingly, additional monohydrate polymorphs (β and γ) have been observed under specific isothermal and isochoric crystallization conditions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Methoxy-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1473486.png)

![[2-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1473489.png)
![2-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473492.png)



![2-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B1473497.png)
![[2-(Cyclohexyloxy)pyridin-3-yl]boronic acid](/img/structure/B1473498.png)



